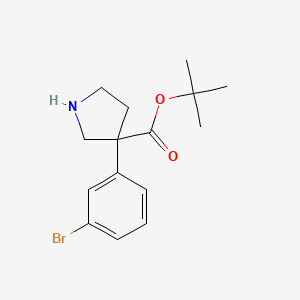

Tert-butyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate

Description

Properties

Molecular Formula |

C15H20BrNO2 |

|---|---|

Molecular Weight |

326.23 g/mol |

IUPAC Name |

tert-butyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C15H20BrNO2/c1-14(2,3)19-13(18)15(7-8-17-10-15)11-5-4-6-12(16)9-11/h4-6,9,17H,7-8,10H2,1-3H3 |

InChI Key |

GFLSSULPTDSBKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCNC1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-bromophenylacetic acid with tert-butyl 3-aminopyrrolidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an organic solvent such as dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 3-bromophenyl group undergoes nucleophilic aromatic substitution (NAS), where the bromine atom acts as a leaving group. This reaction is facilitated by the electron-withdrawing effect of the carbonyl group in the pyrrolidine ring, activating the aromatic ring for nucleophilic attack.

| Reaction Type | Key Features | Example Reagents/Conditions |

|---|---|---|

| Nucleophilic substitution | Displacement of Br by pyrrolidine nitrogen or external nucleophiles | Catalysts (e.g., Cu, Rh), solvents (THF, DCM), temperature control |

Mechanistically, the pyrrolidine nitrogen can attack the bromophenyl ring, forming a new bond while releasing Br⁻. This reaction is critical for synthesizing derivatives with modified aromatic substituents.

Ester Hydrolysis

The tert-butyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | TFA, HCl, elevated temperature | 3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid |

| Basic hydrolysis | NaOH, EtOH, high temperature | Sodium salt of the carboxylic acid |

This reaction is pivotal for generating biologically active species, as the carboxylic acid can interact with enzymes or receptors.

Elimination Reactions

While not explicitly detailed in the literature for this compound, elimination reactions may occur if the bromophenyl group or pyrrolidine ring permits β-hydrogen abstraction. Such reactions could yield alkenes or other unsaturated derivatives, depending on steric and electronic factors.

Coupling Reactions

The compound may participate in cross-coupling reactions (e.g., Suzuki, Sonogashira) if the bromophenyl group is replaced with a boronic ester or alkyne. For example, aryl bromides can undergo Pd-catalyzed coupling to form biaryl compounds or alkynyl derivatives .

| Reaction Type | Catalysts/Reagents | Products |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, base, boronic acid | Biaryl derivatives |

| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, alkyne | Alkynyl derivatives |

Biological and Pharmacological Relevance

The bromophenyl group may influence biological activity , such as enzyme inhibition. For instance, similar bromophenyl-substituted pyrrolidines show sub-micromolar activity against BACE-1, a target in Alzheimer’s disease research . Structural modifications via the reactions outlined above could optimize binding affinity or selectivity.

Structural Comparisons

| Compound | Key Features | Reactivity Differences |

|---|---|---|

| tert-butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate | Bromomethyl group | More prone to elimination due to β-hydrogens |

| tert-butyl 3-(4-aminobenzyl)pyrrolidine-1-carboxylate | Aminobenzyl substituent | Enhanced nucleophilicity for coupling |

Scientific Research Applications

Tert-butyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrrolidine/Piperidine Cores

The following table highlights critical differences between the target compound and its analogs:

Key Observations:

- Ring Size : Piperidine analogs (6-membered ring) exhibit greater conformational flexibility compared to pyrrolidine derivatives, impacting binding affinity in drug-target interactions .

- Substituent Position : Meta-bromine substitution in the target compound vs. para-bromine in analogs (e.g., compound 12n in ) alters electronic effects and steric interactions.

- Functional Groups : Trifluoromethyl or hydroxymethyl groups (e.g., ) enhance polarity and metabolic stability, whereas bromophenyl groups prioritize electrophilic substitution reactions.

Bromophenyl-Containing Chalcone Derivatives

Findings:

- Halogen Position : Meta-substituted bromine (C3) improves cytotoxicity compared to para-substituted analogs, likely due to optimized π-π stacking and hydrophobic interactions .

- Scaffold Dependence : Pyrrolidine-based bromophenyl compounds (target molecule) are tailored for synthetic versatility, while chalcones prioritize direct bioactivity.

Biological Activity

Tert-butyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H16BrN

- Molecular Weight : 270.18 g/mol

- IUPAC Name : this compound

- CAS Number : Not explicitly listed in the search results but can be derived from the structure.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl pyrrolidine carboxylate with brominated phenyl compounds. Common methods include:

- Bromination of the Phenyl Ring : Utilizing reagents like bromine or N-bromosuccinimide (NBS) to introduce bromine at the desired position on the phenyl ring.

- Esterification : The carboxylic acid group is converted to an ester using tert-butyl alcohol under acidic conditions.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its potential as an anti-cancer agent and its effects on various biological pathways.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth.

- Receptor Binding : It may interact with certain receptors in the body, influencing cellular signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. For instance, a study reported an IC50 value indicating effective inhibition of cell growth at low concentrations (e.g., IC50 < 10 µM) .

- Mechanistic Studies : Further investigations into its mechanism revealed that the compound induces apoptosis in cancer cells through caspase activation and cytochrome c release from mitochondria. This suggests that it may promote programmed cell death, which is a desirable effect in cancer therapy .

Comparative Analysis

| Compound | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | <10 | Apoptosis via caspase activation | |

| CA-4 (Control) | 1.0 | Tubulin polymerization inhibition |

Safety and Toxicity

While exploring the biological activities, it is crucial to consider the safety profile of this compound:

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate?

Methodological Answer: The synthesis typically involves multi-step functionalization of the pyrrolidine core. A feasible route includes:

- Step 1: Formation of the pyrrolidine-3-carboxylate backbone using tert-butyl protection. For example, tert-butyl pyrrolidine-3-carboxylate derivatives are synthesized via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions .

- Step 2: Bromophenyl introduction via Suzuki-Miyaura coupling or direct electrophilic substitution. For brominated analogs, palladium-catalyzed cross-coupling with 3-bromophenylboronic acid is recommended .

- Critical Parameters: Reaction temperature (0–20°C), use of catalysts like DMAP, and solvents such as dichloromethane significantly influence yield .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: - and -NMR are critical for confirming regiochemistry. For example, aromatic protons in the 3-bromophenyl group resonate at δ 7.1–7.5 ppm, while the tert-butyl group appears as a singlet at δ 1.4 ppm .

- Mass Spectrometry (HRMS): Accurately determines molecular weight (e.g., [M+H] for CHBrNO: calc. 346.08, observed 346.07) .

- X-ray Crystallography: Resolves stereochemical ambiguities, particularly for pyrrolidine ring conformations .

Advanced Research Questions

Q. How can regioselectivity challenges in bromophenyl substitution reactions be addressed during synthesis?

Methodological Answer:

- Directing Groups: Use meta-directing substituents (e.g., ester groups) to favor 3-bromophenyl addition. Steric hindrance from the tert-butyl group can further guide substitution .

- Catalytic Optimization: Pd(OAc)/SPhos systems enhance selectivity in Suzuki couplings by reducing homocoupling byproducts .

- Kinetic vs. Thermodynamic Control: Lower temperatures (0–5°C) favor kinetic products, while higher temperatures (20–25°C) may lead to isomerization .

Q. What methodologies are used to resolve contradictions in spectroscopic data for pyrrolidine derivatives?

Methodological Answer:

- Comparative Analysis: Cross-reference -NMR with structurally similar compounds (e.g., tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate) to identify anomalous peaks .

- Dynamic NMR (DNMR): Resolves conformational exchange in pyrrolidine rings by analyzing temperature-dependent splitting of signals .

- Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify experimental data .

Q. How can analogs of this compound be designed and synthesized for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications: Replace the 3-bromophenyl group with 3-chloro-, 3-fluoro-, or 3-trifluoromethylphenyl to assess electronic effects .

- Pyrrolidine Ring Functionalization: Introduce methyl or hydroxymethyl groups at the 2- or 4-position to study steric impacts .

- Protection/Deprotection Strategies: Use Boc or Fmoc groups to temporarily mask reactive amines during multi-step syntheses .

Q. What experimental strategies mitigate racemization in stereochemically sensitive derivatives?

Methodological Answer:

- Chiral Auxiliaries: Use (R)- or (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate as starting materials to enforce enantiomeric purity .

- Low-Temperature Quenching: Rapid cooling after coupling reactions minimizes epimerization .

- Chiral HPLC: Validate enantiopurity using columns like Chiralpak IA/IB (hexane:IPA = 90:10) .

Data Contradiction Analysis

Q. How should conflicting reports on the reactivity of the bromophenyl group be reconciled?

Methodological Answer:

- Contextualize Reaction Conditions: Conflicting yields in cross-coupling reactions may arise from variations in catalyst loading (e.g., 2–5 mol% Pd) or solvent polarity (THF vs. DMF) .

- Byproduct Identification: LC-MS or -NMR can detect debrominated byproducts (e.g., phenylpyrrolidine derivatives) formed under reducing conditions .

- Reproducibility Protocols: Standardize inert atmosphere (N/Ar) and moisture control to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.